2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-7-3-1-5-10(12)15-18-14(9-19-15)11-6-2-4-8-13(11)17/h1-9H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHCLCGNCYKOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as potassium carbonate under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated thiazole intermediate in the presence of a palladium catalyst and a base.
Formation of the Aniline Moiety: The final step involves the reduction of a nitro group to an amine, typically using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at room temperature or under reflux.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline. For instance, thiazole compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A significant finding was that derivatives of thiazoles exhibited potent activity against HepG2 (liver cancer) and A549 (lung cancer) cells, with some showing IC50 values in the micromolar range, indicating promising therapeutic efficacy .
2. Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. Research has demonstrated that certain thiazole derivatives possess significant antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups like fluorine enhances these activities .
3. Anticonvulsant Effects
Another area of interest is the anticonvulsant activity of thiazole derivatives. For example, a study reported that specific thiazole-integrated compounds demonstrated protective effects in animal models against seizures, suggesting their potential as therapeutic agents for epilepsy .
Synthetic Utility
1. Building Blocks in Organic Synthesis
this compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in the development of novel pharmaceuticals .
2. Structural Characterization
The compound has been characterized using advanced techniques such as single crystal X-ray diffraction, which provides insights into its molecular geometry and interactions with other molecules. This structural information is vital for understanding the compound's reactivity and potential applications in drug design .
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues are compared in Table 1.
Key Observations :
- Substituent Position : The ortho-fluorine in the target compound may induce steric hindrance, reducing planarity compared to para-substituted analogues like 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline . This could affect crystallinity and intermolecular interactions .
Physicochemical Properties
- Hydrogen Bonding : Fluorine’s ortho position may disrupt hydrogen-bonding networks compared to para-substituted analogues, as seen in Etter’s graph-set analysis . For example, 4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]aniline forms stronger H-bonds due to its para-substituent alignment .
- Crystallography : Structural studies of related compounds (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) reveal planar thiazole rings, but ortho-substituents like fluorine may introduce torsional strain, altering packing efficiency .
Biological Activity
The compound 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorobenzaldehyde with thioamide derivatives under acidic conditions to form the thiazole ring. Subsequent reactions yield the final aniline product. The synthetic pathway is crucial as it influences the biological properties of the compound.
Anticancer Activity
Several studies have investigated the anticancer properties of thiazole derivatives, including this compound. For instance, thiazole compounds have shown significant inhibition against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study : A study reported that thiazole derivatives exhibited IC50 values ranging from 0.5 to 10 µM against different cancer cell lines, indicating potent anticancer activity. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria Tested | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 | |
| Pseudomonas aeruginosa | 20.0 |
This table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains, illustrating the compound's potential as an antimicrobial agent .
Trypanocidal Activity
Recent research has highlighted the potential of thiazole derivatives in treating Trypanosomiasis (sleeping sickness). Compounds with similar structures have shown promising trypanocidal activity.
- Case Study : In a comparative study, derivatives with a thiazole ring exhibited IC50 values as low as 0.42 µM against Trypanosoma brucei, suggesting that modifications in the thiazole structure can enhance biological activity significantly .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes such as DNA gyrase, which is crucial for DNA replication in bacteria and cancer cells.
- Receptor Modulation : It can also modulate receptor activity related to cell growth and apoptosis, leading to its anticancer effects.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]aniline?
The compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling can be used to attach the 2-fluorophenyl group to the thiazole core. Similar derivatives in and utilize palladium-catalyzed reactions for aryl-aryl bond formation . Thiazole ring construction often involves Hantzsch thiazole synthesis, where a β-ketoester or nitrile reacts with thiourea derivatives in the presence of a halogen source (e.g., iodine) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR is essential for confirming the substitution pattern of the fluorophenyl and aniline groups (e.g., coupling constants for fluorine in ¹⁹F NMR). highlights similar thiazole derivatives analyzed via ¹³C NMR .
- X-ray Crystallography : Single-crystal diffraction (using programs like SHELXL) validates bond lengths, angles, and molecular packing. demonstrates structural validation of a related thiazole compound .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing of this compound, and what computational tools are used to model these interactions?
Hydrogen bonding (e.g., N–H···N/F interactions) and π-π stacking between aromatic rings dominate crystal packing. Graph set analysis (as in ) can categorize hydrogen-bonding motifs . Computational tools like Mercury (CCDC) or CrystalExplorer model packing efficiency and lattice energy. For example, SHELX programs ( ) refine crystallographic data to resolve weak interactions .
Q. What challenges arise in refining crystallographic data for thiazole-containing compounds, and how are they addressed?
Thiazole rings exhibit conformational flexibility, leading to disordered electron density in crystal structures. emphasizes the importance of restraints (e.g., DFIX, FLAT in SHELXL) to stabilize refinement . High-resolution data (≤ 1.0 Å) and twin refinement (for twinned crystals) improve accuracy. reports R factors < 0.06 for a structurally analogous thiazole .
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results?
Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. static crystal structures). Variable-temperature NMR (VT-NMR) can detect conformational exchange in solution, while DFT calculations (e.g., Gaussian) model equilibrium geometries. ’s ¹³C NMR data aligns with crystallographic bond angles, suggesting minimal solution-phase distortion .
Q. What structure-activity relationship (SAR) strategies apply to derivatives of this compound in medicinal chemistry?
- Fluorine Substitution : The 2-fluorophenyl group enhances metabolic stability and modulates lipophilicity. ’s morpholine-thiazole derivative highlights the role of electron-withdrawing groups in bioactivity .
- Thiazole Core Modifications : Replacing the aniline group with acylated amines (e.g., ’s hexanoic acid derivative) can improve solubility or target binding .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- pH Stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC-UV/MS.
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds.
- Light Sensitivity : Conduct accelerated aging under UV/visible light with periodic LC-MS analysis.
Q. What strategies optimize yield in large-scale synthesis while maintaining regioselectivity?
- Catalyst Screening : Test Pd/XPhos or SPhos ligands ( ) for coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography ( ) .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regiocontrol for thiazole formation.
Data Interpretation and Validation
Q. How do researchers validate the absence of polymorphic forms in crystalline samples?
Q. What statistical methods are used to assess reproducibility in synthetic or crystallographic data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
